Benzyl (S)-(4-oxocyclopent-2-en-1-yl)carbamate

Chiral pool synthesis Enantioselective synthesis Asymmetric building blocks

Benzyl (S)-(4-oxocyclopent-2-en-1-yl)carbamate (CAS 2306245-39-4) is a chiral, non-racemic cyclopentenone derivative featuring a benzyl carbamate (Cbz) protecting group on the 4-amino position and a reactive α,β-unsaturated ketone. It belongs to the class of 4-amino-2-cyclopentenone building blocks, which are widely recognized as versatile intermediates for constructing carbocyclic nucleoside antivirals, prostaglandin analogues, and other bioactive carbocycles.

Molecular Formula C13H13NO3
Molecular Weight 231.25 g/mol
Cat. No. B8215331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl (S)-(4-oxocyclopent-2-en-1-yl)carbamate
Molecular FormulaC13H13NO3
Molecular Weight231.25 g/mol
Structural Identifiers
SMILESC1C(C=CC1=O)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C13H13NO3/c15-12-7-6-11(8-12)14-13(16)17-9-10-4-2-1-3-5-10/h1-7,11H,8-9H2,(H,14,16)/t11-/m1/s1
InChIKeyZGDZYLKOHBZJJM-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl (S)-(4-oxocyclopent-2-en-1-yl)carbamate – Chiral Cyclopentenone Building Block for Asymmetric Synthesis


Benzyl (S)-(4-oxocyclopent-2-en-1-yl)carbamate (CAS 2306245-39-4) is a chiral, non-racemic cyclopentenone derivative featuring a benzyl carbamate (Cbz) protecting group on the 4-amino position and a reactive α,β-unsaturated ketone. It belongs to the class of 4-amino-2-cyclopentenone building blocks, which are widely recognized as versatile intermediates for constructing carbocyclic nucleoside antivirals, prostaglandin analogues, and other bioactive carbocycles [1]. The (S)-configured stereocenter at C1 is pre-defined, enabling direct entry into enantioselective synthetic sequences without additional resolution steps .

Why Generic Substitution Fails for Benzyl (S)-(4-oxocyclopent-2-en-1-yl)carbamate in Chiral Synthesis


Simply substituting the racemate, the opposite enantiomer, or a different N-protecting group can compromise synthetic efficiency and product integrity. The (S)-configuration is not a minor structural nuance—it determines the absolute stereochemistry of the final target, particularly in medicinal chemistry programs where the (R)- and (S)-forms of 4-aminocyclopentenones access enantiodivergent downstream products [1]. Swapping the Cbz group for a Boc group changes the deprotection conditions from hydrogenolysis to acid treatment, which may be incompatible with acid-sensitive substrates or late-stage intermediates. The quantitative evidence below details the measurable differences that make this specific compound the appropriate choice for certain procurement scenarios.

Quantitative Differentiation Evidence for Benzyl (S)-(4-oxocyclopent-2-en-1-yl)carbamate


Enantiomeric Identity: (S)-Configuration Defined by Chiral Synthesis

This compound is supplied as the single (S)-enantiomer with a defined absolute configuration, as evidenced by the [C@@H] stereodescriptor in its SMILES notation (O=C1C=C[C@@H](NC(=O)OCC2=CC=CC=C2)C1). In contrast, the racemic form (CAS 138499-01-1) contains both (R)- and (S)-enantiomers in equal proportion. The (R)-enantiomer is catalogued separately under CAS 221910-77-6. The enantiomeric purity for the target compound is specified as 97% by vendor, while the (R)-enantiomer is available at 95% minimum purity .

Chiral pool synthesis Enantioselective synthesis Asymmetric building blocks

N-Protecting Group Orthogonality: Cbz vs. Boc Stability and Deprotection

The benzyl carbamate (Cbz) group is cleaved by catalytic hydrogenolysis or strong acid, while the tert-butyl carbamate (Boc) group requires acidic conditions. This orthogonal reactivity is well-established: when both Cbz and Boc are present in a substrate, Cbz can be selectively removed via H₂/Pd-C without affecting the Boc group [1]. The boiling point of Benzyl (S)-(4-oxocyclopent-2-en-1-yl)carbamate is predicted at 428.6±45.0 °C, and the density at 1.2±0.1 g/cm³ , which differ from the Boc analog (MW 197.23 vs. 231.25 for the target).

Protecting group strategy Orthogonal deprotection Hydrogenolysis

Optical Rotation: (S)-Enantiomer vs. (R)-Enantiomer of Boc Analog

While the specific rotation for the Cbz-protected (S)-compound has not been independently reported in peer-reviewed literature, the corresponding (S)-Boc analog provides a quantitative benchmark. In the Conway & Evans 2022 study, (S)-tert-butyl (4-oxocyclopent-2-en-1-yl)carbamate [(−)-2] exhibited [α]D = –75.5 (c = 0.1, CHCl₃), while the (R)-enantiomer [(+)-2] showed [α]D = +74.4 (c = 0.1, CHCl₃) [1]. These values are roughly equal and opposite, confirming enantiomeric integrity. The target Cbz compound is expected to display analogous chiroptical properties, differing from the Boc compound in magnitude due to the different chromophore.

Specific rotation Enantiomeric excess Chiral HPLC

Application Utility: 4-Aminocyclopentenones as Carbocyclic Nucleoside Precursors

4-Aminocyclopent-2-enones, including Cbz-protected variants, are established intermediates for antiviral carbocyclic nucleosides such as abacavir and carbovir [1]. The (S)-enantiomer specifically maps to the stereochemistry required for certain nucleoside analogues. The free amine (4-aminocyclopentenone) is a MeSH-indexed chiral building block for antiviral and anticancer carbocyclic nucleosides [2]. The Cbz-protected form offers the advantage of being a stable, storable precursor that can be deprotected immediately before use.

Antiviral agents Carbocyclic nucleosides Abacavir intermediates

Optimal Application Scenarios for Benzyl (S)-(4-oxocyclopent-2-en-1-yl)carbamate


Enantioselective Synthesis of Carbocyclic Antiviral Nucleosides

The pre-installed (S)-stereocenter directly matches the absolute configuration required for antiviral nucleoside analogues such as abacavir. By starting with this compound instead of the racemate, researchers eliminate the need for chiral preparative HPLC or enzymatic resolution, reducing the synthetic sequence by at least one step [1]. The Cbz group is cleaved by hydrogenolysis, conditions that leave the cyclopentenone ring and newly formed glycosidic bonds intact.

Orthogonal Protection Strategies in Multi-Step Total Synthesis

When a synthetic route contains acid-sensitive functional groups, the Cbz protecting group is superior to Boc. Cbz is removed under neutral hydrogenolysis conditions, avoiding the acidic conditions (e.g., TFA) required for Boc deprotection [1]. This is particularly relevant in prostaglandin analogue synthesis, where the cyclopentenone core may undergo undesired side reactions under acidic conditions.

Chiral Building Block Library Construction for Medicinal Chemistry

Medicinal chemistry groups building fragment libraries of cyclopentenone derivatives benefit from the single-enantiomer form (≥97% purity [1]). Derivatization via 1,4-addition, aldol condensation, or reductive amination proceeds with the stereochemical integrity already set, ensuring that SAR (structure-activity relationship) data is generated from stereochemically defined compounds, not racemic mixtures.

Crystal Structure Determination and Absolute Configuration Assignment

The Cbz group's UV absorbance and the compound's crystallinity facilitate X-ray crystallography for absolute configuration confirmation. The (S)-enantiomer can serve as a reference standard for chiral HPLC method development to assay enantiomeric excess in related synthetic batches .

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